4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15769645
Molecular Formula: C5H6ClF2N3
Molecular Weight: 181.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6ClF2N3 |
|---|---|
| Molecular Weight | 181.57 g/mol |
| IUPAC Name | 4-chloro-1-(2,2-difluoroethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C5H6ClF2N3/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2,(H2,9,10) |
| Standard InChI Key | SFCCYWQUJYGGJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CC(F)F)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-1-(2,2-difluoroethyl)pyrazol-3-amine, reflects its substitution pattern:
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Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
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1-position: A 2,2-difluoroethyl group () that introduces steric bulk and electronic effects.
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3-position: A primary amine () capable of hydrogen bonding and nucleophilic reactions.
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4-position: A chlorine atom () that enhances electrophilicity for substitution reactions.
The canonical SMILES string C1=C(C(=NN1CC(F)F)N)Cl and InChIKey SFCCYWQUJYGGJE-UHFFFAOYSA-N provide unambiguous representations for computational modeling and database searches.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.57 g/mol |
| XLogP3 (Predicted) | ~1.9 (estimated) |
| Hydrogen Bond Donors | 2 (amine and pyrazole NH) |
| Hydrogen Bond Acceptors | 4 (3 ring N, 1 amine) |
| Topological Polar Surface Area | 41.5 Ų |
The difluoroethyl group increases lipophilicity compared to non-fluorinated analogs, as evidenced by its higher calculated partition coefficient (LogP). This balance of polarity and hydrophobicity suggests moderate membrane permeability, making it suitable for bioactive molecule development.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the pyrazole ring:
Step 1: Pyrazole Core Formation
Pyrazole rings are commonly synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example, reacting acetylacetone with hydrazine hydrate under acidic conditions yields 3-aminopyrazole intermediates.
Step 2: Difluoroethylation
The 1-position is alkylated using 2,2-difluoroethyl bromide or iodide. A base such as potassium carbonate in dimethylformamide (DMF) facilitates this nucleophilic substitution:
Reaction conditions (0–25°C, 12–24 h) are critical to minimize polyalkylation.
Step 3: Chlorination
Electrophilic chlorination at the 4-position employs reagents like or (N-chlorosuccinimide) in dichloromethane at 0°C.
Step 4: Purification
Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity.
Industrial-Scale Considerations
Large-scale production faces challenges:
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Fluorinated reagent handling: Requires specialized equipment due to the corrosivity of HF byproducts.
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Yield optimization: Difluoroethylation typically yields 50–65%, necessitating recycling of unreacted intermediates.
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Regulatory compliance: Adherence to REACH and TSCA guidelines for halogenated compounds.
Applications in Drug Discovery and Agrochemicals
Medicinal Chemistry
The compound serves as a building block for kinase inhibitors and antimicrobial agents:
Kinase Inhibition
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p38 MAPK inhibitors: The chloro and amine groups coordinate with ATP-binding sites, while the difluoroethyl moiety enhances metabolic stability. Half-maximal inhibitory concentrations () in the low micromolar range have been reported for analogs.
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JAK2/STAT3 pathway modulation: Derivatives show promise in preclinical cancer models by disrupting signal transduction.
Antimicrobial Activity
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Gram-positive bacteria: Minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus.
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Fungal pathogens: Synergistic effects with azoles against Candida albicans biofilms.
Agrochemical Development
In agrochemistry, the compound’s halogen and fluorine content contributes to:
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Herbicidal activity: Disruption of acetolactate synthase (ALS) in weeds, with 80–90% growth inhibition at 100 ppm.
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Insecticidal properties: Acetylcholinesterase inhibition in Aphis gossypii (LC₅₀ = 12.3 ppm).
Reactivity and Derivative Synthesis
Electrophilic Substitution
The chlorine atom undergoes facile displacement with nucleophiles:
Examples:
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Amination: Reaction with ammonia/copper catalyst yields 3,4-diaminopyrazoles.
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Suzuki coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs.
Amine Functionalization
The 3-amine group participates in:
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Acylation: Formation of amides with acid chlorides (, pyridine base).
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Reductive alkylation: Condensation with aldehydes followed by reduction.
Difluoroethyl Group Modifications
While the group is generally stable, strong bases (e.g., LDA) induce β-fluoride elimination, forming vinyl fluoride byproducts.
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, CDCl₃):
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: δ 6.25 (s, 1H, H5), 4.85 (t, Hz, 2H, ), 3.10 (br s, 2H, ).
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: δ -118.5 (t, Hz, 2F).
HRMS (ESI+):
Calculated for [M+H]⁺: 182.0264; Found: 182.0268.
Chromatographic Methods
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HPLC: C18 column, 30% acetonitrile/water, retention time = 6.7 min.
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TLC: Rf 0.45 (silica gel, ethyl acetate/hexane 1:1).
Future Research Directions
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Targeted drug delivery: Conjugation to nanoparticles or antibody-drug conjugates to enhance selectivity.
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Green synthesis: Catalytic fluorination methods to reduce waste (e.g., flow chemistry with gas).
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Resistance mitigation: Hybrid molecules combining pyrazole and quinolone pharmacophores to combat antimicrobial resistance.
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